Tilidine Impurity D Hydrochloride

Overview

Description

Tilidine Impurity D Hydrochloride: is a chemical compound often used as a reference material in the analysis of pharmaceutical substances. It is a derivative of Tilidine, a synthetic opioid analgesic. The compound is primarily utilized in quality control and research settings to ensure the purity and efficacy of Tilidine-containing medications.

Mechanism of Action

Target of Action

Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride, also known as EDC, primarily targets carboxyl groups . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

The interaction of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride with its targets involves the creation of an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride affects the biochemical pathways involved in the formation of amide bonds . It plays a crucial role in facilitating the formation of these bonds, which are essential components of proteins and polypeptides .

Pharmacokinetics

It is known to be water-soluble and is typically employed in the 40-60 pH range . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by factors such as the pH of the environment and the presence of water.

Result of Action

The molecular and cellular effects of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride’s action primarily involve the formation of amide bonds . This can lead to the creation of proteins and polypeptides, which play crucial roles in various biological processes .

Action Environment

The action, efficacy, and stability of Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride can be influenced by environmental factors such as pH and the presence of water . It is typically employed in the 4.0-6.0 pH range and is water-soluble , suggesting that its activity could be optimal in aqueous environments with a moderately acidic pH.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride plays a crucial role in biochemical reactions, particularly in the activation of carboxyl groups to form amide bonds. This compound interacts with enzymes such as carboxylases and proteins that contain amino groups. The nature of these interactions involves the formation of an O-acylisourea intermediate, which then reacts with amino groups to form stable amide bonds. This process is essential in peptide synthesis, where the compound acts as a coupling agent to link amino acids together .

Cellular Effects

Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride influences various cellular processes by facilitating the formation of amide bonds. This compound can affect cell signaling pathways by modifying proteins involved in signal transduction. Additionally, it can impact gene expression by altering the structure of proteins that interact with DNA. The compound’s role in cellular metabolism is also significant, as it can modify enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride involves its ability to activate carboxyl groups and facilitate the formation of amide bonds. At the molecular level, this compound binds to carboxyl groups, forming an O-acylisourea intermediate. This intermediate is highly reactive and can quickly react with amino groups to form stable amide bonds. This mechanism is crucial in peptide synthesis and other biochemical processes where the formation of amide bonds is required .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cell morphology and function. In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of Ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively facilitate the formation of amide bonds without causing significant adverse effects. At high doses, toxic effects such as cellular toxicity and organ damage have been observed. Threshold effects have been noted, where the compound’s efficacy in facilitating amide bond formation decreases beyond a certain dosage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tilidine Impurity D Hydrochloride involves several steps, starting from basic organic compounds. The process typically includes:

Formation of the Intermediate: The initial step involves the reaction of ethyl (2RS)-3-dimethylamino-2-phenylpropanoate with hydrochloric acid to form the hydrochloride salt.

Purification: The intermediate is then purified through recrystallization or other purification techniques to obtain a high-purity product.

Final Conversion: The purified intermediate undergoes further chemical reactions, including esterification and cyclization, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and pH levels. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tilidine Impurity D Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in analytical chemistry.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various alcohols or amines.

Scientific Research Applications

Tilidine Impurity D Hydrochloride has several applications in scientific research:

Analytical Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses to ensure the accuracy and precision of measurements.

Pharmaceutical Research: Helps in the development and quality control of Tilidine-based medications by identifying and quantifying impurities.

Biological Studies: Used in studies to understand the metabolism and pharmacokinetics of Tilidine and its derivatives.

Industrial Applications: Employed in the manufacturing process of Tilidine to monitor and control the purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Tilidine Hydrochloride: The parent compound, used as an analgesic.

Nortilidine Hydrochloride: A metabolite of Tilidine with similar analgesic properties.

Ethyl (2RS)-3-Dimethylamino-2-phenylpropanoate Hydrochloride: Another related compound used in pharmaceutical research.

Uniqueness

Tilidine Impurity D Hydrochloride is unique due to its specific structure and role as an impurity reference standard. Unlike the parent compound and its metabolites, it is not used therapeutically but is crucial for ensuring the quality and safety of Tilidine-containing medications.

Biological Activity

Tilidine Impurity D Hydrochloride is a chemical compound derived from Tilidine, a synthetic opioid analgesic. It serves as a reference material in pharmaceutical analysis, particularly for ensuring the purity and efficacy of Tilidine-containing medications. This article delves into the biological activity of this compound, exploring its cellular effects, pharmacokinetics, and implications in research and clinical settings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 24811-92-5

- Molecular Formula : C13H20ClNO2

Cellular Effects

This compound influences various cellular processes by affecting protein interactions and gene expression. It can facilitate the formation of amide bonds, modify enzymes involved in metabolic pathways, and impact cell signaling pathways. The compound’s ability to alter protein structures allows it to modify gene expression by interacting with DNA-binding proteins, thereby influencing cellular metabolism and signaling dynamics.

Pharmacokinetics

Tilidine is metabolized primarily in the liver through cytochrome P450 enzymes CYP3A4 and CYP2C19. The pharmacokinetic profile includes:

- Bioavailability : 6% for the parent compound; 99% for the active metabolite nortilidine.

- Onset of Action : 10–15 minutes post-administration.

- Elimination Half-Life : 3–5 hours for nortilidine.

This rapid metabolism leads to significant analgesic effects but also poses risks of dependency and adverse effects associated with opioid use .

Case Studies and Clinical Observations

Several studies have documented the clinical implications of Tilidine and its impurities:

-

Acute Intoxication Cases :

- A report analyzed cases of acute intoxication involving opioids, including Tilidine. Symptoms observed included miosis, unconsciousness, and respiratory depression. Naloxone was used successfully in some cases to reverse opioid effects .

- In a cohort study involving young adults, Tilidine was implicated in several overdose cases, highlighting its potential for misuse .

- Efficacy in Pain Management :

Applications in Research

This compound is utilized in various research contexts:

- Analytical Chemistry : Serves as a reference standard in chromatographic analyses to ensure measurement accuracy.

- Pharmaceutical Development : Essential for quality control in the production of Tilidine-based medications.

- Biological Studies : Investigated for its role in understanding the metabolism and pharmacokinetics of opioid compounds.

Comparative Analysis with Other Opioids

| Compound | Bioavailability | Active Metabolites | Common Uses |

|---|---|---|---|

| Tilidine | 6% | Nortilidine | Pain management |

| Fentanyl | ~100% | None | Severe pain management |

| Codeine | 25% | Morphine | Mild to moderate pain relief |

Properties

IUPAC Name |

ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFIJAURGRSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

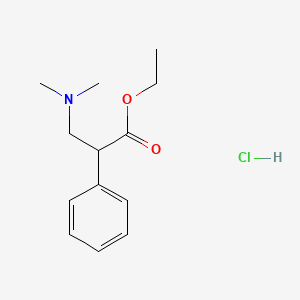

CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.